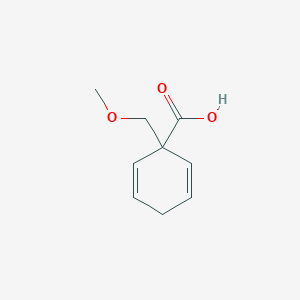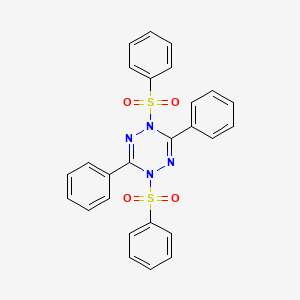
5-Amino-5,6,7,8-tetrahydronaphthalene-2,3-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Amino-5,6,7,8-tetrahydronaphthalene-2,3-diol is an organic compound with a complex structure that includes both amino and diol functional groups. This compound is part of the tetrahydronaphthalene family, which is known for its diverse chemical properties and applications in various fields such as chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-5,6,7,8-tetrahydronaphthalene-2,3-diol typically involves the reduction of naphthalene derivatives. One common method is the catalytic hydrogenation of 5-nitro-5,6,7,8-tetrahydronaphthalene, followed by the reduction of the nitro group to an amino group. This process often requires specific catalysts and controlled reaction conditions to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale catalytic hydrogenation processes, utilizing advanced reactors and catalysts to achieve high yields and purity. The choice of catalyst and reaction conditions can significantly impact the efficiency and cost-effectiveness of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
5-Amino-5,6,7,8-tetrahydronaphthalene-2,3-diol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can further modify the amino or diol groups.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play crucial roles in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a wide range of amino-substituted derivatives .
Applications De Recherche Scientifique
5-Amino-5,6,7,8-tetrahydronaphthalene-2,3-diol has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex organic molecules and as a reagent in various chemical reactions.
Biology: This compound can be used in studies related to enzyme interactions and metabolic pathways.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 5-Amino-5,6,7,8-tetrahydronaphthalene-2,3-diol involves its interaction with various molecular targets and pathways. The amino and diol groups allow it to form hydrogen bonds and interact with enzymes, receptors, and other biomolecules. These interactions can modulate biological processes, making it a valuable compound in medicinal chemistry .
Comparaison Avec Des Composés Similaires
Similar Compounds
5,6,7,8-Tetrahydro-1-naphthylamine: Similar in structure but lacks the diol groups.
5-Amino-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid: Contains a carboxylic acid group instead of diol groups.
1,2,3,4-Tetrahydronaphthalene: A simpler structure without amino or diol groups.
Uniqueness
5-Amino-5,6,7,8-tetrahydronaphthalene-2,3-diol is unique due to the presence of both amino and diol functional groups, which confer distinct chemical properties and reactivity. This combination allows for diverse applications and interactions in various scientific fields .
Propriétés
Numéro CAS |
65119-85-9 |
|---|---|
Formule moléculaire |
C10H13NO2 |
Poids moléculaire |
179.22 g/mol |
Nom IUPAC |
5-amino-5,6,7,8-tetrahydronaphthalene-2,3-diol |
InChI |
InChI=1S/C10H13NO2/c11-8-3-1-2-6-4-9(12)10(13)5-7(6)8/h4-5,8,12-13H,1-3,11H2 |
Clé InChI |
UBVSKTABASCPDR-UHFFFAOYSA-N |
SMILES canonique |
C1CC(C2=CC(=C(C=C2C1)O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[Bis(aziridin-1-yl)phosphoryl]piperidine](/img/structure/B14480585.png)

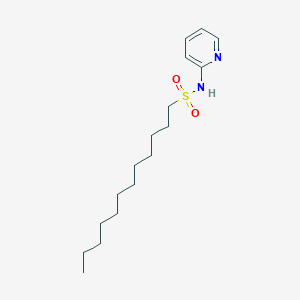
![[1-Chloro-2-(diethylamino)ethenyl]phosphonic dichloride](/img/structure/B14480603.png)
![1,3,3,4,4-Pentafluoro-2-[(prop-2-en-1-yl)oxy]cyclobut-1-ene](/img/structure/B14480609.png)
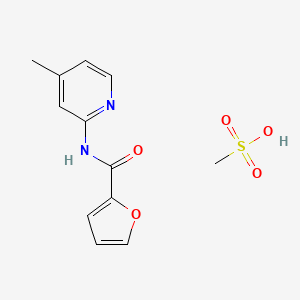


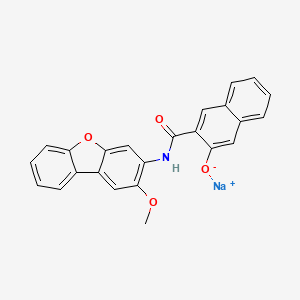
![N-[Bis(dimethylamino)boranyl]-N-phenylacetamide](/img/structure/B14480637.png)
